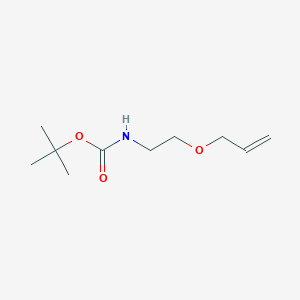
OM-173betaA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
OM-173betaA can be synthesized through a series of chemical reactions involving the formation of the benzoisochromanequinone skeleton. The synthetic route typically involves the following steps:
Formation of the benzoisochromanequinone core: This step involves the cyclization of a suitable precursor to form the benzoisochromanequinone skeleton.
Functionalization: Introduction of functional groups such as hydroxyl and methyl groups to the core structure.
Purification: The final product is purified using techniques like solvent extraction, silica gel chromatography, and preparative thin-layer chromatography
Industrial Production Methods
Industrial production of this compound involves fermentation processes using Streptomyces hebeiensis. The fermentation broth is then subjected to solvent extraction and chromatographic techniques to isolate and purify the compound.
Analyse Des Réactions Chimiques
OM-173betaA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Substitution reactions can introduce different functional groups into the benzoisochromanequinone skeleton
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are quinone and hydroquinone derivatives .
Applications De Recherche Scientifique
OM-173betaA has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying quinone chemistry and reactions.
Biology: this compound is studied for its antimicrobial properties, particularly against mycoplasmas and fungi
Medicine: Research is ongoing to explore its potential as an antibiotic agent.
Industry: The compound is used in the development of antimicrobial coatings and materials
Mécanisme D'action
OM-173betaA exerts its antimicrobial effects by targeting the cell membranes of mycoplasmas and fungi. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. The molecular targets and pathways involved include the inhibition of essential enzymes and disruption of membrane potential .
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C16H16O5 |
|---|---|
Poids moléculaire |
288.29 g/mol |
Nom IUPAC |
9-hydroxy-3-(2-hydroxyethyl)-1-methyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione |
InChI |
InChI=1S/C16H16O5/c1-8-13-11(7-9(21-8)5-6-17)15(19)10-3-2-4-12(18)14(10)16(13)20/h2-4,8-9,17-18H,5-7H2,1H3 |
Clé InChI |
PMXDIJXJSJYPBK-UHFFFAOYSA-N |
SMILES canonique |
CC1C2=C(CC(O1)CCO)C(=O)C3=C(C2=O)C(=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


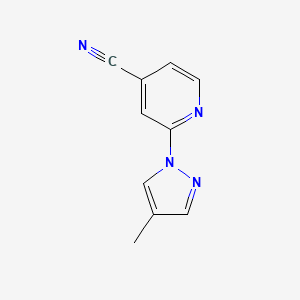
![L-Methionine, N-[[3,5-bis(trifluoromethyl)phenyl]sulfonyl]-, hydrazide](/img/structure/B12065599.png)


![2-Propenoic acid, 3-[5-nitro-2-(1-piperidinyl)phenyl]-](/img/structure/B12065614.png)
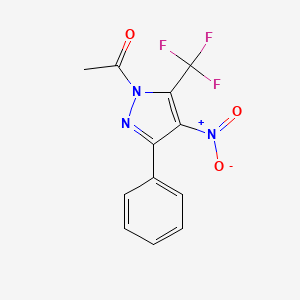
![N'-[8-bromo-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12065630.png)
![Methyl 7-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B12065643.png)
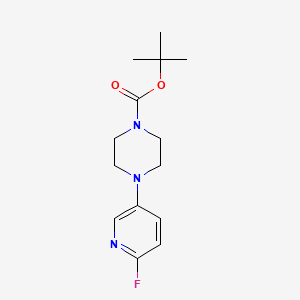
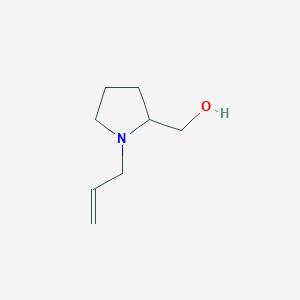
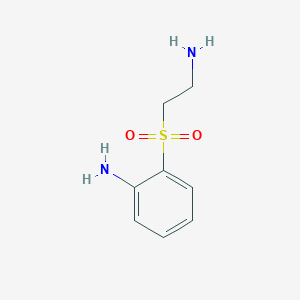
![(3,4-Dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methyl phosphono hydrogen phosphate](/img/structure/B12065663.png)
![Palladium, bis[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-kappaO]methanesulfonamidato-kappaO]-, (SP-4-1)-](/img/structure/B12065670.png)
